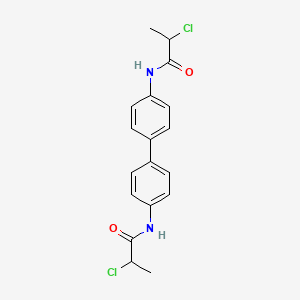

N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

'N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide)', also known as BPCPA, is a synthetic organochlorine compound used in a variety of scientific research applications. BPCPA has been studied for its potential to affect biochemical and physiological processes in organisms, as well as its potential as a laboratory reagent.

科学的研究の応用

Tyrosinase Inhibitory Activity

N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide) derivatives have shown potential in inhibiting tyrosinase, an enzyme critical for melanin production. This activity suggests their applicability in treating hyperpigmentation disorders. The inhibition of tyrosinase by biphenyl-based compounds can be compared to the standard inhibitor, kojic acid, highlighting their significance in dermatological research and potential therapeutic uses. These findings were supported by molecular docking studies, indicating the compounds' binding efficiency to the enzyme's active site (Kwong et al., 2017).

Anticancer Properties

The induction of apoptosis in cancer cells by compounds like N-(4-Hydroxyphenyl)retinamide, which shares structural similarities with biphenyl derivatives, underscores the potential of N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide) in cancer therapy. These compounds can trigger cell death pathways, offering a promising avenue for developing novel anticancer treatments. The mechanism involves enhanced reactive oxygen species generation, leading to cytochrome c release and caspase-3 activation, indicative of their therapeutic potential against various cancers (Suzuki et al., 1999).

Environmental Toxicology and Pollution Study

Research into biphenyl derivatives like polychlorinated biphenyls (PCBs) has significantly contributed to our understanding of environmental toxicology. These studies shed light on the persistence and bioaccumulation of such compounds in ecosystems, informing regulatory policies and remediation efforts. The toxicological profiles of PCBs, including their impact on wildlife and human health, underscore the importance of studying biphenyl derivatives to mitigate environmental pollution (Zuanazzi et al., 2020).

Bioremediation Efforts

The functional versatility of biphenyl dioxygenases in breaking down biphenyl compounds, including PCBs, highlights a critical application in bioremediation. These enzymes can degrade toxic biphenyl derivatives, reducing environmental pollution and aiding in the cleanup of contaminated sites. This research area opens pathways for developing microbial or enzymatic treatments to address chemical pollutants, providing a sustainable solution to environmental degradation (Furukawa et al., 2004).

特性

IUPAC Name |

2-chloro-N-[4-[4-(2-chloropropanoylamino)phenyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O2/c1-11(19)17(23)21-15-7-3-13(4-8-15)14-5-9-16(10-6-14)22-18(24)12(2)20/h3-12H,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTYWQKYKJNVKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(C)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2680354.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2680358.png)

![N-(2-ethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2680359.png)

![3-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2680363.png)

![3-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2680377.png)